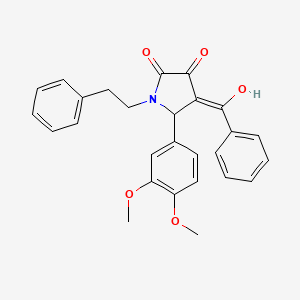![molecular formula C15H24N6O B5327335 N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5327335.png)
N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as TAK-659, is a small molecule inhibitor that binds to and inhibits the activity of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promise as a potential therapeutic agent in the treatment of various B cell malignancies and autoimmune disorders.
作用机制
N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine works by binding to BTK and inhibiting its activity. BTK is a key enzyme in the B cell receptor signaling pathway, which is essential for B cell survival and proliferation. Inhibition of BTK by this compound leads to the suppression of B cell activation and proliferation, as well as the induction of apoptosis in B cells. This compound has also been shown to inhibit the activity of other kinases in the B cell receptor signaling pathway, such as AKT and ERK.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. This compound is rapidly absorbed and distributed to tissues, including lymphoid organs, where it exerts its anti-tumor and immunomodulatory effects. This compound has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
实验室实验的优点和局限性
The advantages of using N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis in B cells. However, there are also limitations to using this compound in lab experiments, including its high cost, the complexity of its synthesis, and the need for specialized equipment and expertise to handle the compound safely.
未来方向
There are several potential future directions for the development of N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds. These include:
1. Combination therapy: this compound has shown efficacy in combination with other therapies, such as anti-CD20 antibodies and PI3K inhibitors. Future studies could explore the optimal combinations and dosing regimens for these therapies.
2. Biomarker identification: Biomarkers that predict response to this compound could be identified and used to guide patient selection and treatment.
3. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of CLL, MCL, and DLBCL. Future studies could explore the use of this compound in other B cell malignancies and autoimmune disorders.
4. Structural optimization: The synthesis of this compound is complex and expensive. Future studies could explore the development of simpler and more cost-effective synthesis methods, as well as the optimization of the compound's structure for improved potency and selectivity.
In conclusion, this compound is a promising small molecule inhibitor that has shown efficacy in preclinical models of B cell malignancies and autoimmune disorders. Further research is needed to fully understand its mechanism of action, optimize its synthesis and dosing regimens, and evaluate its safety and efficacy in clinical trials.
合成方法
The synthesis of N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps, including the preparation of key intermediates and the final coupling reaction. The process is complex and involves the use of various reagents and solvents. The yield and purity of the final product are critical for its effectiveness and safety.
科学研究应用
N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also shown efficacy in preclinical models of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus.
属性
IUPAC Name |
N,1,6-trimethyl-N-(2-morpholin-4-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O/c1-11(21-5-7-22-8-6-21)10-19(3)14-13-9-16-20(4)15(13)18-12(2)17-14/h9,11H,5-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHJJIQWDAKUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N(C)CC(C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5327260.png)
![2,3,3,3-tetrafluoro-N-[3-(hexyloxy)phenyl]-2-methoxypropanamide](/img/structure/B5327261.png)
![2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5327264.png)
![2-({[4-(4-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5327267.png)

![4-[3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5327288.png)
![ethyl 2-[2-(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327299.png)
![4-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]pyrimidin-2-amine](/img/structure/B5327301.png)
![3-cyclopropyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327314.png)
![N-[4-({3-[2-(aminocarbonothioyl)hydrazono]butyl}sulfonyl)phenyl]acetamide](/img/structure/B5327321.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5327327.png)


